molecular formula C6H8N2O2 B1530302 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1454849-88-7

3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1530302
CAS No.: 1454849-88-7
M. Wt: 140.14 g/mol
InChI Key: PRDYUGCCINKGMR-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action of pyrazole derivatives often involves binding to multiple receptors, which can lead to a variety of therapeutic effects . The exact mode of action, biochemical pathways affected, and pharmacokinetics would depend on the specific structure of the compound and its interactions with its target receptors.

Environmental factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of pyrazole compounds. For example, storage temperature and exposure to light can affect the stability of these compounds .

Biological Activity

3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a methoxy group and a methyl group, which enhance its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:

  • Breast Cancer : In vitro studies have shown that pyrazole derivatives exhibit significant antiproliferative activity against MDA-MB-231 breast cancer cells.
  • Lung Cancer : Compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells, with IC₅₀ values indicating promising cytotoxic effects .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This compound has shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coliVaries based on derivative
Aspergillus nigerVaries based on derivative

Studies indicate that pyrazole compounds can inhibit biofilm formation and exhibit bactericidal activities against resistant strains .

Anti-inflammatory Effects

Pyrazole derivatives, including those related to this compound, have been evaluated for anti-inflammatory properties. Compounds have shown significant inhibition of edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The following outlines a general synthetic route:

  • Condensation Reaction : The reaction between appropriate aldehydes and hydrazones leads to the formation of the pyrazole ring.
  • Functionalization : Subsequent reactions introduce methoxy and methyl groups at specific positions on the pyrazole ring.

This synthetic strategy not only yields high purity products but also allows for the exploration of various substituents to optimize biological activity .

Case Studies

Several case studies have focused on the biological evaluation of pyrazole derivatives:

  • Anticancer Evaluation : A study examined the effects of various pyrazole compounds on cancer cell lines, revealing that modifications in substituents significantly influenced their anticancer activity .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against clinical isolates, demonstrating potent activity against resistant strains .

Properties

IUPAC Name

5-methoxy-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDYUGCCINKGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454849-88-7
Record name 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.